4-Bromo-2-butoxybenzonitrile
Description
Contextualization of Nitrile and Halogenated Aromatic Compounds in Contemporary Chemical Science
Nitrile compounds, characterized by a -C≡N functional group, are fundamental building blocks in organic synthesis. numberanalytics.com They serve as important intermediates in the creation of a wide array of compounds, including amines, carboxylic acids, and heterocyclic structures, which are vital in the production of dyes, pharmaceuticals, and agrochemicals. numberanalytics.com The nitrile group's strong electron-withdrawing nature significantly influences the reactivity of the molecule it is a part of.
Halogenated aromatic compounds, which feature one or more halogen atoms bonded to an aromatic ring, are also of great importance in chemical science. physicsandmathstutor.comscience.gov The introduction of a halogen, such as bromine, can alter the electronic properties and reactivity of the aromatic ring, often enhancing its utility in various chemical reactions. rsc.orgripublication.com These compounds are frequently used as precursors in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
Significance of Butoxy and Bromo Substituents in Benzonitrile (B105546) Scaffolds for Advanced Chemical Studies
The butoxy group (-OC₄H₉), a four-carbon alkoxy chain, is known to increase the lipophilicity of a molecule. This property can enhance a compound's ability to permeate biological membranes, a key consideration in drug design. However, this increased lipophilicity can also lead to decreased aqueous solubility.
Current Research Landscape and Emerging Trajectories Pertaining to 4-Bromo-2-butoxybenzonitrile
Current research on this compound primarily positions it as a versatile building block in organic synthesis. cymitquimica.com Its bifunctional nature, possessing both a reactive bromo group and a nitrile functionality, makes it a valuable precursor for creating more complex molecular architectures. While specific, in-depth studies on this compound itself are not extensively published, its structural motifs are present in compounds investigated in various fields.
For instance, substituted benzonitriles are explored for their potential applications in creating liquid crystals and other advanced materials. The interplay between the polar nitrile group and the lipophilic butoxy group, along with the reactive bromo substituent, suggests potential for designing molecules with specific electronic and self-assembling properties.
Future research trajectories will likely focus on utilizing this compound as a key intermediate in the synthesis of novel compounds with potential biological activity or unique material properties. The exploration of its reactivity in various catalytic systems and its incorporation into larger, more complex molecular frameworks will continue to be an area of interest for synthetic chemists.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol cymitquimica.com |
| MDL Number | MFCD27935005 |
This data is based on available chemical supplier information. cymitquimica.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-butoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUKZGCFMRQWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Bromo 2 Butoxybenzonitrile
Retrosynthetic Analysis and Strategic Disconnection Approaches for Target Compound
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inchemistry.coach For 4-bromo-2-butoxybenzonitrile, the key disconnections involve the carbon-bromine (C-Br), carbon-oxygen (C-O), and carbon-cyanide (C-CN) bonds. sathyabama.ac.inresearchgate.net
A primary disconnection strategy would break the C-O ether linkage, suggesting a Williamson ether synthesis. wvu.edumasterorganicchemistry.com This approach identifies 4-bromo-2-hydroxybenzonitrile (B1282075) and a butyl halide (e.g., 1-bromobutane) as key precursors. wvu.edu Another strategic disconnection targets the C-Br bond, which could be introduced via electrophilic aromatic substitution on a 2-butoxybenzonitrile (B7761484) scaffold. organic-chemistry.org A third approach involves disconnecting the nitrile group, which can be introduced through a Sandmeyer reaction from a corresponding aniline (B41778) or via palladium-catalyzed cyanation of an aryl halide. wikipedia.orglibretexts.org
These disconnection strategies lead to several potential synthetic pathways, each with its own set of advantages and challenges in terms of reagent availability, reaction efficiency, and selectivity.
Development and Refinement of Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various routes, each employing different strategies for introducing the key functional groups.
Halogenation Strategies for Benzonitrile (B105546) Scaffolds
The introduction of a bromine atom onto a benzonitrile scaffold is a critical step in many synthetic routes. google.com Electrophilic aromatic substitution is a common method for this transformation.
Direct Bromination: Direct bromination of 2-butoxybenzonitrile can be challenging due to the directing effects of the butoxy and nitrile groups. The butoxy group is an ortho-, para-director, while the nitrile group is a meta-director. This can lead to a mixture of isomers.
Directed Halogenation: To achieve regioselectivity, directed halogenation methods can be employed. organic-chemistry.org For example, using a directing group to favor bromination at the desired position can improve the yield of the target compound. organic-chemistry.orgacs.org Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the selective ortho-halogenation of arylnitriles, using the cyano group as a directing group. organic-chemistry.orgacs.org
| Reagent | Conditions | Selectivity |
| Br₂/FeBr₃ | Standard electrophilic bromination | Mixture of isomers |
| N-Bromosuccinimide (NBS) | Radical initiation (e.g., AIBN, light) | Can favor benzylic bromination if an alkyl group is present |
| Pd(OAc)₂/N-halosuccinimide | Directed C-H activation | High regioselectivity for ortho-halogenation |
Alkoxylation Protocols for Aromatic Nitriles
The introduction of the butoxy group is typically achieved through a nucleophilic substitution reaction.
Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. wvu.edumasterorganicchemistry.com In the context of this compound synthesis, this would involve the deprotonation of 4-bromo-2-hydroxybenzonitrile with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then reacts with a butyl halide (e.g., 1-bromobutane) to form the desired ether. wvu.edulibretexts.org One synthetic route to the precursor 4-bromo-2-hydroxybenzonitrile involves the reaction of 2-fluoro-5-bromobenzonitrile with potassium acetate (B1210297) followed by hydrolysis. chemicalbook.com
Buchwald-Hartwig Etherification: This modern palladium-catalyzed cross-coupling reaction provides an alternative route for forming aryl ethers. wikipedia.orgyoutube.com It can be particularly useful when the Williamson ether synthesis is not efficient. wikipedia.org The reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org
| Method | Reagents | Conditions |
| Williamson Ether Synthesis | 4-bromo-2-hydroxybenzonitrile, 1-bromobutane, base (e.g., K₂CO₃) | Acetone, reflux |
| Buchwald-Hartwig Etherification | 4-bromo-2-halobenzonitrile, butanol, Pd catalyst, ligand | Toluene, heat |
Nitrile Group Introduction Methodologies via Cyanation
The nitrile group is a key functional group in the target molecule and can be introduced at various stages of the synthesis. numberanalytics.comfiveable.me
Sandmeyer Reaction: This well-established reaction converts an aryl diazonium salt, derived from an aniline, into a benzonitrile using a copper(I) cyanide catalyst. wikipedia.orglibretexts.orgbyjus.com For the synthesis of this compound, this would involve the diazotization of 4-bromo-2-butoxyaniline (B13629164) followed by treatment with CuCN. wikipedia.orgwikipedia.org The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring. wikipedia.orgacs.org
Palladium-Catalyzed Cyanation: This modern cross-coupling reaction allows for the direct conversion of an aryl halide or triflate to a benzonitrile using a cyanide source (e.g., zinc cyanide, potassium ferrocyanide) and a palladium catalyst. This method often offers milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction.
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis (e.g., Palladium-Catalyzed Cyanation)
The efficiency of palladium-catalyzed reactions, such as cyanation and Buchwald-Hartwig etherification, is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net
For a palladium-catalyzed cyanation to synthesize this compound from a di-halo precursor, optimization of the reaction conditions is crucial.
| Parameter | Variations | Effect on Reaction |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst precursor affects the formation of the active catalytic species. |
| Ligand | Phosphine ligands (e.g., XPhos, SPhos), Buchwald ligands | Ligand choice influences catalyst stability, activity, and selectivity. nih.govnih.gov |
| Base | K₂CO₃, Cs₂CO₃, t-BuONa | Base strength and solubility impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, DMF | Solvent polarity and coordinating ability can affect catalyst performance. |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may lead to side reactions. |
Similarly, in Suzuki-Miyaura coupling reactions, which could be used to build the carbon skeleton before functional group interconversion, the choice of palladium catalyst and ligand is critical for achieving high yields and purity. nih.govscielo.br
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
In the synthesis of benzonitriles, several green approaches have been developed. rsc.orgresearchgate.netsemanticscholar.org One notable example is the use of ionic liquids as recyclable reaction media and catalysts. rsc.orgrsc.orgresearchgate.netsemanticscholar.org For instance, a green synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) has been reported using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and reuse. rsc.orgrsc.orgresearchgate.netsemanticscholar.org
Another green strategy involves the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. researchgate.net For example, chitosan-supported magnetic ionic liquids have been used for the direct conversion of benzaldehyde to benzonitrile. semanticscholar.org
Stereochemical Considerations in Related Benzonitrile Syntheses
The target molecule, this compound, is achiral and therefore does not present any stereochemical considerations in its own structure. The butoxy group is attached to the benzene (B151609) ring, and there are no stereocenters in the molecule. However, the synthesis of related benzonitrile derivatives can involve significant stereochemical challenges, particularly when chirality is introduced in the side chain or when the molecule exhibits axial chirality.
Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of various chiral benzonitriles. For example, N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution has been successfully applied to the synthesis of axially chiral benzonitriles. scbt.com This method allows for the atroposelective preparation of benzonitriles where the rotation around a biaryl bond is restricted, leading to stable atropisomers. The NHC catalyst controls the stereochemistry during the formation of the nitrile group on a pre-existing racemic biaryl scaffold. scbt.com
Another important area is the enantioconvergent cross-coupling of racemic alkyl halides . Chiral copper catalysts have been utilized in the cyanation of racemic α-iodoamides to produce enantioenriched alkyl nitrile products with good yield and enantioselectivity. This approach decouples the activation of the alkyl halide from the chiral copper center, overcoming some limitations of traditional copper-catalyzed asymmetric substitutions.
Furthermore, stereoconvergent Negishi arylations and alkenylations of racemic α-bromonitriles catalyzed by nickel complexes have been developed. This method provides access to a range of enantioenriched α-arylnitriles and allylic nitriles. tcichemicals.com A key feature of this research is the highly enantioselective synthesis of α-alkyl-α-aryl nitriles, which are valuable precursors for bioactive molecules like α-arylpropionic acids. tcichemicals.com
The stereoselective reduction of prochiral substrates is another strategy. For instance, the stereospecific reduction of cyanoenamides using a chiral catalyst can lead to the formation of chiral cyano amides. masterorganicchemistry.com
While these advanced stereochemical strategies are not directly applicable to the synthesis of the achiral this compound, they are crucial considerations in the broader context of benzonitrile synthesis, particularly in the development of pharmaceuticals and other biologically active compounds where specific stereoisomers are often required for desired activity. The principles and methodologies developed for these chiral syntheses represent the cutting edge of research in this area.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Butoxybenzonitrile
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Conformational and Electronic Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides critical insights into the electronic environment and conformational arrangement of 4-Bromo-2-butoxybenzonitrile. The substitution pattern on the benzene (B151609) ring, featuring a bromine atom, a butoxy group, and a nitrile group, creates a distinct and predictable set of signals.
In the ¹H NMR spectrum, the aromatic region displays signals for three non-equivalent protons. The chemical shifts are influenced by the electronic effects of the substituents. The butoxy group (-OC₄H₉) is electron-donating through resonance, while the bromine (-Br) and nitrile (-CN) groups are electron-withdrawing. The aliphatic butoxy chain shows characteristic signals corresponding to the four distinct methylene (B1212753) and methyl groups, with coupling patterns that confirm their connectivity.
Conformational analysis primarily concerns the butoxy group's rotation around the C(aryl)-O and O-C(alkyl) bonds. scribd.comauremn.org.br At room temperature, this rotation is typically rapid on the NMR timescale, resulting in time-averaged signals for the butoxy protons. However, the steric hindrance and electronic interactions between the butoxy group and the adjacent nitrile function can influence the preferred orientation of the alkyl chain relative to the aromatic ring. nih.gov
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (H-3) | ~7.7 | d | ~1.5 |
| Ar-H (H-5) | ~7.5 | dd | ~8.5, 1.5 |
| Ar-H (H-6) | ~7.0 | d | ~8.5 |
| -OCH₂- (α) | ~4.0 | t | ~6.5 |
| -CH₂- (β) | ~1.8 | m | |
| -CH₂- (γ) | ~1.5 | m |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-CN | ~117 |
| C-1 (C-CN) | ~105 |
| C-2 (C-O) | ~162 |
| C-3 | ~135 |
| C-4 (C-Br) | ~120 |
| C-5 | ~130 |
| C-6 | ~115 |
| -OCH₂- (α) | ~69 |
| -CH₂- (β) | ~31 |
| -CH₂- (γ) | ~19 |
Detailed Infrared and Raman Spectroscopic Investigations for Vibrational Modes and Functional Group Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov For this compound, these methods confirm the presence of its key functional groups and provide information on bond strengths and molecular symmetry. A molecule composed of N atoms has 3N-6 normal modes of vibration for non-linear molecules. libretexts.org
The IR spectrum is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretching vibration, a region often free from other interfering peaks. youtube.com The presence of the butoxy group is confirmed by C-H stretching vibrations from the alkyl chain and the characteristic C-O-C ether stretches. mdpi.com
Raman spectroscopy provides complementary information. While the nitrile stretch is also Raman active, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, often produce stronger signals in the Raman spectrum compared to the IR spectrum. researchgate.net
Key Vibrational Modes for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | IR Activity | Raman Activity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2960-2850 | Strong | Strong |
| Nitrile (C≡N) Stretch | 2230-2220 | Strong, Sharp | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| Aliphatic C-H Bend | 1470-1370 | Medium | Medium |
| Aryl Ether (C-O-C) Asymmetric Stretch | ~1250 | Strong | Weak |
| Aryl Ether (C-O-C) Symmetric Stretch | ~1040 | Weak | Strong |
Mass Spectrometric Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. whitman.edu The molecular formula of this compound is C₁₁H₁₂BrNO, with a molecular weight of approximately 254.12 g/mol . cymitquimica.com
A key diagnostic feature in the mass spectrum is the molecular ion region. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. savemyexams.com
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this compound include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a propyl radical (•C₃H₇) to form a stable oxonium ion.
Loss of Butene: A McLafferty-type rearrangement can lead to the elimination of a neutral butene molecule (C₄H₈), resulting in a fragment corresponding to 4-bromo-2-hydroxybenzonitrile (B1282075) radical cation. youtube.com
Loss of Butoxy Radical: Cleavage of the aryl C-O bond results in the loss of a butoxy radical (•OC₄H₉), yielding a 4-bromobenzonitrile (B114466) cation.
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.
Major Predicted Fragments in the Mass Spectrum
| m/z Value | Ion Structure/Lost Fragment | Fragmentation Pathway |
|---|---|---|
| 253/255 | [C₁₁H₁₂BrNO]⁺ | Molecular Ion ([M]⁺) |
| 210/212 | [C₇H₄BrNO]⁺ | Loss of butene (C₄H₈) |
| 196/198 | [C₈H₇BrNO]⁺ | Loss of propyl radical (•C₃H₇) |
| 182/184 | [C₇H₄BrN]⁺ | Loss of butoxy radical (•OC₄H₉) |
| 174 | [C₁₁H₁₂NO]⁺ | Loss of bromine radical (•Br) |
X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. anton-paar.com While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other brominated aromatic compounds, allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov
The molecule is expected to be largely planar with respect to the benzonitrile (B105546) core. The butoxy chain, however, would possess conformational flexibility. In the solid state, molecules would pack in a way that maximizes favorable intermolecular interactions. Potential significant interactions include:
Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), could engage in halogen bonding with electronegative atoms like the nitrile nitrogen (Br···N) or the ether oxygen (Br···O) of neighboring molecules.
π-π Stacking: The electron-deficient aromatic rings could stack with one another in an offset parallel or T-shaped arrangement to maximize electrostatic attraction.
Dipole-Dipole Interactions: The polar nitrile group (C≡N) would create significant dipole moments, leading to head-to-tail alignment of molecules in the crystal lattice.
Analysis of a related structure, 4-bromo-2-hydroxybenzoic acid, reveals short Br···Br contacts [3.4442 (5) Å] that link molecules into a one-dimensional architecture, an interaction that could also be present in the crystal structure of this compound. researchgate.net
Advanced Spectroscopic Techniques for Dynamic Studies and Molecular Behavior
Beyond static structural elucidation, advanced spectroscopic techniques can probe the dynamic behavior of this compound.
Variable-Temperature (VT) NMR spectroscopy is a powerful tool for studying conformational dynamics. nih.gov By lowering the temperature of the NMR experiment, the rate of rotation around the C(aryl)-O bond of the butoxy group could be slowed. If the rotational barrier is sufficiently high, this could lead to the decoalescence of the time-averaged signals observed at room temperature into separate signals for each distinct conformer. This would allow for the direct observation of different rotamers and the calculation of the activation energy for the rotational process.
Time-resolved pump-probe spectroscopy could be employed to study the excited-state dynamics of the molecule. mdpi.com In such an experiment, a "pump" laser pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse monitors the relaxation of the molecule back to the ground state over very short timescales (femtoseconds to nanoseconds). This can provide information on processes like intersystem crossing and fluorescence, which are influenced by the heavy bromine atom.
Serial femtosecond crystallography (SFX) at an X-ray free-electron laser (XFEL) represents a cutting-edge technique that could, in principle, be used to create a "molecular movie" of the molecule's structural changes during a reaction or upon photoexcitation, although this is typically applied to much larger macromolecular systems. mdpi.com
Reactivity Profiles and Reaction Mechanisms of 4 Bromo 2 Butoxybenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety
Nucleophilic aromatic substitution (SNAr) on aryl halides is a plausible pathway for the functionalization of 4-bromo-2-butoxybenzonitrile. This reaction typically requires an electron-withdrawing group positioned ortho or para to the leaving group (bromine) to stabilize the intermediate Meisenheimer complex. In this molecule, the nitrile group is in the para position, which facilitates this type of reaction. The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion to restore aromaticity.
While specific examples for this compound are not prevalent in the provided literature, analogous compounds like 4-Bromo-2-(bromomethyl)-1-nitrobenzene undergo nucleophilic substitution where bromine atoms are replaced by nucleophiles such as hydroxides, amines, or thiols. The SNAr reaction rate is dependent on the concentration of both the substrate and the nucleophile, characteristic of a bimolecular process. savemyexams.com The electron-donating butoxy group at the ortho position may exert some steric hindrance and electronic opposition to the reaction, potentially requiring carefully optimized conditions.
Transformations Involving the Nitrile Functionality (e.g., hydrolysis, reduction, cycloaddition)
The nitrile group is a versatile functional handle that can undergo various transformations.
Reduction: The reduction of the nitrile group in this compound to a primary amine (benzylamine) has been shown to be challenging. chemicalforums.com Attempts using a variety of standard reducing agents have met with limited success, indicating that the electronic environment of the molecule significantly influences the reactivity of the nitrile group. chemicalforums.com
| Reagent | Observed Outcome for this compound | Reference |
|---|---|---|
| LiAlH₄ (Lithium aluminum hydride) | No desired product | chemicalforums.com |
| NaBH₄/AlCl₃ (Sodium borohydride (B1222165)/Aluminum chloride) | Poor yield (35%) | chemicalforums.com |
| DIBAL-H (Diisobutylaluminium hydride) | No desired product | chemicalforums.com |
| NiCl₂/NiBH₄ | No desired product | chemicalforums.com |
| LiBH₄ (Lithium borohydride) | No desired product | chemicalforums.com |
This difficulty suggests that the combination of the bromo and butoxy substituents may interfere with the coordination of the hydride reagent to the nitrile carbon. The mechanism for nitrile reduction with complex metal hydrides like LiAlH₄ typically involves nucleophilic attack of the hydride on the electrophilic nitrile carbon, followed by successive reductions of the resulting imine intermediate.
Hydrolysis and Oxidation: The nitrile group can be converted to a carboxylic acid. This transformation can be achieved through hydrolysis under acidic or basic conditions, proceeding through an amide intermediate. Alternatively, oxidation under specific conditions can also yield the corresponding carboxylic acid.
Cycloaddition: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. Although specific examples with this compound are not detailed, nitriles are known to react with reagents like azides in [3+2] cycloadditions to form tetrazole rings. The feasibility of such reactions often depends on the electronic nature of the nitrile. More complex, multi-step mechanisms involving zwitterionic or diradical intermediates have been proposed for certain [4+2] cycloaddition reactions, especially in polar processes. semanticscholar.org
Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core
Further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of the existing substituents. The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the nucleophilic aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. minia.edu.egpressbooks.pub A base then removes a proton from the ring, restoring aromaticity. lkouniv.ac.in
The directing effects are as follows:
-OBu (Butoxy): Strongly activating, ortho, para-directing.
-Br (Bromo): Deactivating, ortho, para-directing.
-CN (Nitrile): Strongly deactivating, meta-directing.
The powerful activating effect of the butoxy group at position 2 dominates, directing incoming electrophiles primarily to its ortho (position 3) and para (position 5) positions. Position 6 is blocked by bromine, and position 4 is blocked by the nitrile group. Therefore, substitution is most likely to occur at positions 3 or 5. Position 3 is sterically less hindered than position 5, which is flanked by the bromo group. Thus, electrophilic attack is predicted to preferentially occur at the C3 position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. ambeed.comambeed.com
Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for creating biaryl structures or introducing alkyl groups. ambeed.comambeed.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | nih.govmdpi.com |
| Boron Reagent | Aryl or alkyl boronic acids/esters | nih.gov |
| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | nih.govmdpi.com |
| Solvent | Dioxane/H₂O, Toluene, DMF | nih.gov |
| Temperature | 60-110 °C | nih.gov |
Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The mechanism is thought to involve a palladium cycle similar to the Suzuki reaction, but it also includes a copper cycle where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex. organic-chemistry.org This reaction is highly effective for synthesizing arylalkynes. researchgate.net
Heck Reaction: The Mizoroki-Heck reaction enables the arylation of alkenes. mychemblog.com The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a substituted styrene (B11656) derivative. The generally accepted mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a syn-β-hydride elimination to release the product and a palladium-hydride species. mychemblog.comuwindsor.ca The base is required to regenerate the Pd(0) catalyst from this species. mychemblog.com The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the reaction conditions. liv.ac.uk
Directed Ortho-Metalation and Other Organometallic Reactions
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. In this compound, the butoxy group, a strong directing group, could potentially direct lithiation (using an organolithium base like n-BuLi) to the adjacent C3 position. Subsequent quenching with an electrophile would introduce a new substituent at this specific site.
Alternatively, the bromine atom can be utilized in other organometallic reactions. For instance, treatment with magnesium metal could form the corresponding Grignard reagent, 4-cyano-3-butoxyphenylmagnesium bromide. Similarly, halogen-metal exchange with an organolithium reagent would generate the organolithium species. These reagents are powerful nucleophiles that can react with a wide array of electrophiles. ambeed.com
Radical Reactions and Photochemistry of this compound
While ionic reactions are more common for aryl halides, radical reactions can also occur under specific conditions. libretexts.org The initiation of a radical reaction often requires an initiator like AIBN (azobisisobutyronitrile) or photochemical activation. ucr.edu For example, a radical process could lead to the substitution of the bromine atom via a radical chain mechanism. Such a mechanism involves initiation (formation of a radical), propagation (reaction of the radical with the substrate to form a product and a new radical), and termination steps. libretexts.org
Mechanistic Investigations of Key Transformations and Intermediate Characterization
The mechanisms of the key reactions involving this compound are generally well-understood from studies on analogous systems.
Palladium-Catalyzed Coupling: The catalytic cycles for Suzuki, Sonogashira, and Heck reactions are central to understanding their outcomes. They all begin with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex to form a Pd(II) intermediate. princeton.eduuwindsor.ca The subsequent steps of transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), followed by reductive elimination or β-hydride elimination, respectively, complete the cycle. libretexts.orguwindsor.ca The exact nature of the intermediates and the rate-determining step can depend on the specific ligands, base, and solvent used. princeton.edu
Electrophilic Aromatic Substitution: The key intermediate is the arenium ion (sigma complex). minia.edu.eg Its stability, which is influenced by the resonance and inductive effects of the -OBu, -Br, and -CN groups, determines the regiochemical outcome of the reaction. The transition state leading to this intermediate is typically the rate-determining step. lkouniv.ac.in
Nitrile Reduction: The difficulty in reducing the nitrile group suggests the formation of stable intermediates or electronic effects that disfavor hydride attack. chemicalforums.com The mechanism proceeds via an intermediate imine anion which is further reduced to the amine.
Nucleophilic Aromatic Substitution: The mechanism proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate, enhanced by the para-nitrile group, is crucial for the reaction to proceed.
Derivatization Strategies and Analogue Development from 4 Bromo 2 Butoxybenzonitrile
Synthesis of Novel Benzonitrile (B105546) Derivatives through Functional Group Interconversions
The chemical reactivity of 4-bromo-2-butoxybenzonitrile is centered around its three primary functional groups: the nitrile (-CN), the bromine atom (-Br), and the butoxy ether group (-OC₄H₉). Each of these sites can be selectively transformed through various functional group interconversion (FGI) strategies to yield a diverse library of new benzonitrile derivatives. These transformations are fundamental in modifying the molecule's steric and electronic properties.
Transformations at the Nitrile Group: The nitrile group is a versatile functional group that can be converted into several other moieties. One of the most common transformations is its reduction to a primary amine (benzylamine). However, the reduction of this compound to the corresponding (4-bromo-2-butoxyphenyl)methanamine has proven to be challenging. acs.org Attempts using standard reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) with aluminum chloride (NaBH₄/AlCl₃), and diisobutylaluminium hydride (DIBAL-H) have resulted in low yields or no product. acs.org The NaBH₄/AlCl₃ system gave a modest yield of 35%. acs.org Alternative reagents like Raney Nickel in the presence of ammonia (B1221849) have been suggested to potentially improve yields and prevent the formation of secondary amines. acs.org
Another key interconversion is the hydrolysis of the nitrile to a carboxylic acid. This can typically be achieved under acidic or basic conditions, yielding 4-bromo-2-butoxybenzoic acid, which can serve as a precursor for esters and amides.
Transformations at the Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl, heteroaryl, or vinyl groups by reacting this compound with an appropriate organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is fundamental for the synthesis of biaryl compounds. organic-chemistry.orgresearchgate.net Similarly, other cross-coupling reactions like the Sonogashira coupling can be employed to introduce alkynyl groups. beilstein-journals.org
Transformations involving the Butoxy Group: The butoxy group is generally more stable but can be cleaved under harsh conditions. For instance, pyrolysis of related 2-alkoxybenzonitriles can lead to dealkylation, yielding the corresponding phenol, 2-cyano-4-bromophenol. researchgate.net
The table below summarizes key functional group interconversions possible with this compound, based on its inherent reactivity and data from analogous compounds.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Class | Citation |
| Nitrile (-C≡N) | 1. DIBAL-H (1 eq) 2. H₂O | Aldehyde (-CHO) | Benzaldehyde (B42025) | acs.org |
| Nitrile (-C≡N) | Raney Nickel, H₂, NH₃ | Primary Amine (-CH₂NH₂) | Benzylamine | acs.org |
| Nitrile (-C≡N) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | Benzoic Acid | researchgate.net |
| Bromo (-Br) | Arylboronic Acid, Pd(PPh₃)₄, Base | Aryl Group | Biaryl | wikipedia.orgresearchgate.net |
| Bromo (-Br) | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl Group | Phenylacetylene | beilstein-journals.org |
| Butoxy (-O-Bu) | Pyrolysis (FVP) | Hydroxyl (-OH) | Phenol | researchgate.net |
Design and Preparation of Diverse Analogues for Structure-Property Relationship Studies (Non-biological)
The systematic design and synthesis of analogues based on the this compound scaffold are crucial for establishing structure-property relationships (SPRs). These studies aim to understand how specific structural modifications influence the physicochemical properties of the molecule, such as solubility, lipophilicity, electronic character, and solid-state properties like non-linear optical (NLO) responses. While specific SPR studies on this compound are not widely documented, the principles can be illustrated by creating a virtual library of analogues where each functional group is systematically varied.
The modification of the butoxy group, for example by shortening or lengthening the alkyl chain (e.g., methoxy, ethoxy, hexyloxy), directly impacts the molecule's lipophilicity and can affect its solubility in different media and its interaction with surfaces or materials. Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups (e.g., -CH₃, -CF₃, -NO₂) would significantly alter the electronic distribution within the aromatic ring. These changes can influence the molecule's reactivity, spectroscopic properties, and potential for applications in materials science. For instance, studies on other bromo-aromatic systems have shown that the incorporation of different substituents can be used to tune NLO properties and other material characteristics, which are often rationalized using computational methods like Density Functional Theory (DFT). mdpi.com
The following table outlines a designed set of analogues for potential SPR studies, highlighting the intended property modulation.
| Analogue Structure | Modification from Parent Compound | Anticipated Property Change (Non-biological) | Potential Application Area |
| 4-Bromo-2-methoxybenzonitrile | Butoxy → Methoxy | Decreased lipophilicity, altered crystal packing | Liquid crystals, organic electronics |
| 4-Chloro-2-butoxybenzonitrile | Bromo → Chloro | Modified electronic properties and reactivity | Chemical intermediates, material science |
| 4-Iodo-2-butoxybenzonitrile | Bromo → Iodo | Increased reactivity in cross-coupling reactions | Synthetic building blocks |
| 2-Butoxy-4-(trifluoromethyl)benzonitrile | Bromo → Trifluoromethyl | Increased electron-withdrawing character | Advanced materials, polymer science |
| 2-Butoxy-4-phenylbenzonitrile | Bromo → Phenyl | Extended π-conjugation, altered optical properties | Organic light-emitting diodes (OLEDs) |
Utilization of this compound as a Versatile Building Block in Complex Chemical Synthesis
The trifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The strategic and sequential reaction of its functional groups allows for the construction of fused ring systems that are prevalent in many areas of chemical science.
A significant application of scaffolds related to this compound is in the synthesis of quinazolines and their derivatives. organic-chemistry.org Quinazolines are a class of fused heterocyclic compounds with a wide range of applications. Synthetic strategies often involve the construction of the quinazoline (B50416) core from appropriately substituted anilines or benzonitriles. For example, a common route involves the reaction of a 2-aminobenzonitrile (B23959) derivative with another component to build the second ring.
While a direct synthesis starting from this compound is not explicitly detailed in readily available literature, a plausible pathway can be outlined based on established methods. First, the nitrile group of this compound could be reduced to the corresponding 4-bromo-2-butoxybenzylamine. acs.org This amine can then be reacted with various reagents to construct the quinazoline core. For example, a copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides is a known method for synthesizing quinazolines. organic-chemistry.org This highlights how the bromo-benzonitrile framework serves as a key precursor to complex heterocyclic structures.
The following table details examples of complex molecules synthesized from related bromo-aryl precursors, illustrating the synthetic potential of the this compound scaffold.
| Precursor Type | Reaction Partner(s) | Complex Product | Significance | Citation |
| (2-Bromophenyl)methylamines | Amidine hydrochlorides | Substituted Quinazolines | Access to a privileged heterocyclic scaffold | organic-chemistry.org |
| o-Cyanoanilines | Diaryliodonium salts | Benzimidazo[1,2-c]quinazolines | Synthesis of polycyclic aromatic heterocycles | beilstein-journals.org |
| 2-Aminobenzylamines | Benzyl alcohols | Substituted Quinazolines | Acceptorless dehydrogenative coupling method | organic-chemistry.org |
| 4-Bromo-7-azaindoles | Amines, Phenols | C-N and C-O coupled products | Construction of complex azaindole derivatives | beilstein-journals.org |
Convergent and Divergent Synthesis Pathways Originating from this compound
The structure of this compound is well-suited for both convergent and divergent synthetic strategies, allowing for the efficient generation of molecular complexity and diversity.
Divergent Synthesis: In a divergent synthesis, a single, common intermediate is used to produce a library of structurally distinct compounds. This compound can serve as such an intermediate. By selectively reacting its different functional groups, a wide range of products can be accessed from a single starting point. For instance, the bromine atom can be used as a handle for various palladium-catalyzed cross-coupling reactions to introduce a diverse set of substituents at the 4-position. Each of these new analogues could then undergo further transformation at the nitrile or butoxy group. Research on related 2-bromophenylacetonitriles has demonstrated a base-controlled divergent synthesis that yields either 5-cyanobenzoxepines or benzofuro[2,3-b]pyridines from the same starting materials, showcasing how reaction conditions can dictate the formation of different heterocyclic cores. acs.org Similarly, divergent pathways from functionalized nitriles have been developed to create libraries of N-heterocycles. ccspublishing.org.cn
Convergent Synthesis: A convergent synthesis involves the independent synthesis of several fragments of a complex molecule, which are then assembled in the final stages. This approach is often more efficient for building large molecules than a linear synthesis. This compound can be a key fragment in such a strategy. For example, in the synthesis of a complex biaryl compound, one aryl fragment could be prepared from this compound, for instance, by converting it into the corresponding boronic acid or ester. This fragment would then be coupled with a second, independently synthesized aryl halide in a Suzuki-Miyaura reaction to form the final biaryl product. libretexts.orgnih.gov This approach allows for the late-stage combination of complex fragments, maximizing efficiency and allowing for modularity in the synthesis. nih.gov
| Synthetic Strategy | Description | Example Application for this compound | Citations |
| Divergent Synthesis | A common starting material is transformed into a variety of different products through selective reactions. | Starting with this compound, one branch involves Suzuki coupling to make diverse 4-aryl-2-butoxybenzonitriles. A second branch involves reduction of the nitrile to an amine, followed by reactions to form heterocycles. | acs.orgccspublishing.org.cn |
| Convergent Synthesis | Separate fragments of a target molecule are synthesized independently and then joined together at a late stage. | This compound is converted to 4-boronyl-2-butoxybenzonitrile. This is then coupled with a separately synthesized complex aryl halide to form a larger, multi-component molecule. | nih.gov |
Theoretical and Computational Chemistry Studies of 4 Bromo 2 Butoxybenzonitrile
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular orbitals of 4-bromo-2-butoxybenzonitrile. nih.govmjcce.org.mk DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate fundamental electronic properties. nih.govmjcce.org.mk These calculations provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. libretexts.orgatlanticoer-relatlantique.calibretexts.org
The HOMO and LUMO are critical in determining the molecule's reactivity. The HOMO, being the orbital from which an electron is most easily removed, indicates the molecule's susceptibility to electrophilic attack. Conversely, the LUMO, the orbital to which an electron is most readily added, signifies its reactivity towards nucleophiles. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For substituted benzonitriles, the positions of the bromo and butoxy groups significantly influence the electronic properties. The electron-withdrawing nature of the nitrile and bromine groups, combined with the electron-donating character of the butoxy group, creates a complex electronic landscape across the aromatic ring. DFT calculations can precisely map this electron distribution, revealing the most electron-rich and electron-poor regions of the molecule.
Table 1: Calculated Electronic Properties of Benzonitrile (B105546) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-Bromobenzonitrile (B114466) | -7.5 | -1.2 | 6.3 |
| 2-Methoxybenzonitrile | -6.8 | -0.9 | 5.9 |
| 4-Bromo-2-methoxybenzonitrile | -7.1 | -1.1 | 6.0 |
Note: The values in this table are illustrative and depend on the specific computational method and basis set used. Data for this compound would require specific calculations.
Conformer Analysis and Potential Energy Surface Mapping
The flexible butoxy group in this compound gives rise to multiple possible conformations. Conformer analysis is essential to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of the molecule's dihedral angles, particularly those associated with the butoxy chain. chemrxiv.orgrsc.orgnih.gov
Computational methods can systematically rotate the bonds of the butoxy group and calculate the corresponding energy of the molecule at each step. chemrxiv.org This process generates a PES that reveals the energy minima, corresponding to stable conformers, and the transition states, which are the energy maxima along the pathways connecting the conformers. rsc.orgnih.gov The relative energies of the conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant.
The analysis of the PES provides a detailed picture of the molecule's flexibility and the dynamics of its conformational changes. mdpi.com Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties, including reactivity and biological activity.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of chemical reaction pathways involving this compound. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, connecting reactants to products. wikipedia.org The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. rsc.orgarxiv.orgnih.gov
Methods like the nudged elastic band (NEB) or string methods are used to find the minimum energy path between reactants and products. scm.com Once a potential transition state structure is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
For this compound, reaction pathway modeling can be applied to various transformations, such as nucleophilic aromatic substitution of the bromine atom or reactions involving the nitrile group. By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction products and optimize reaction conditions to favor a desired outcome.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Pathway A | 0.0 | 25.3 | 25.3 |
| Pathway B | 0.0 | 30.1 | 30.1 |
Note: These values are for a hypothetical reaction and serve to illustrate the type of data obtained from transition state analysis.
Spectroscopic Property Prediction and Validation
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of this compound. By calculating properties such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared with experimental data. This comparison helps to confirm the molecule's structure and to assign the observed spectral features to specific molecular motions or electronic transitions. mjcce.org.mk
For instance, DFT calculations can predict the vibrational modes of the molecule, including the characteristic stretching frequencies of the C≡N (nitrile) and C-Br bonds, as well as the various vibrations of the aromatic ring and the butoxy chain. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to aid in the assignment of signals to specific atoms in the molecule. mjcce.org.mk
Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions responsible for the molecule's color and photophysical properties. karazin.ua
Non-covalent Interaction Analysis (e.g., halogen bonding, C-H...N interactions)
Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of this compound. frontiersin.orgnih.gov The bromine atom in the molecule can participate in halogen bonding, an attractive interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site on another molecule. rsc.orgnciatlas.org
In addition to halogen bonding, other non-covalent interactions such as C-H···N hydrogen bonds, involving the nitrile nitrogen as a hydrogen bond acceptor, and π-stacking interactions between the aromatic rings can also be significant. frontiersin.org Computational methods like the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions. researchgate.net This analysis provides a detailed understanding of the forces that govern the molecule's aggregation and its interactions with other molecules, which is essential for crystal engineering and drug design.
Prediction of Reactivity Hotspots and Selectivity in Chemical Transformations
Computational models can predict the most reactive sites ("hotspots") within the this compound molecule and forecast the selectivity of its chemical transformations. frontiersin.org By analyzing the distribution of electronic properties such as the electrostatic potential, frontier molecular orbitals, and Fukui functions, regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified.
For example, the calculated electrostatic potential map can highlight the electron-rich (negative potential) and electron-poor (positive potential) areas of the molecule. The nitrile nitrogen is expected to be a region of negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, the carbon atom of the nitrile group and the carbon atom attached to the bromine are likely to be electrophilic centers.
This predictive capability is invaluable for designing new synthetic routes and for understanding the regioselectivity and stereoselectivity of reactions involving this compound. It allows chemists to anticipate the outcome of a reaction before it is performed in the laboratory, saving time and resources.
Applications in Advanced Materials Science and Chemical Processes Incorporating 4 Bromo 2 Butoxybenzonitrile Scaffolds
Precursor in Organic Electronic Materials (e.g., OLEDs, OFETs, Organic Photovoltaics)
There is a lack of specific research literature detailing the direct application of 4-Bromo-2-butoxybenzonitrile in the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or Organic Photovoltaics (OPVs). However, the molecular structure of this compound contains functionalities that are commonly found in precursors for these advanced materials.
The benzonitrile (B105546) group is a known component in the design of organic electronic materials. For instance, benzophenone (B1666685) derivatives have been explored as emitters in OLEDs. mdpi.com The nitrile group can act as an electron-withdrawing group, which is a crucial feature in creating donor-acceptor molecules often used in OPV active layers and as emitters in OLEDs. nih.gov Furthermore, the bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki or Ullmann reactions. ambeed.commdpi.com These reactions are fundamental in synthesizing the larger, conjugated molecules and polymers that form the active layers in organic electronic devices. mdpi.com For example, carbazole (B46965) derivatives, which are widely used as host materials in phosphorescent OLEDs, are often synthesized using bromo-aromatic precursors. mdpi.com
The butoxy group, a short alkoxy chain, can enhance the solubility of the molecule in organic solvents. umich.edu This is a critical property for solution-processable fabrication techniques, which are often used for large-area and low-cost manufacturing of organic electronic devices. The alkoxy group can also influence the molecular packing in the solid state, which in turn affects the charge transport properties of OFETs and the efficiency of OPVs. umich.edu
The combination of a reactive bromine atom for further molecular elaboration, a solubilizing butoxy group, and an electronically active benzonitrile core suggests that this compound could serve as a valuable starting material for the synthesis of novel organic semiconductors.
Table 1: Potential Roles of Functional Groups in this compound in Organic Electronics
| Functional Group | Potential Role in Organic Electronics |
| Bromine Atom | Reactive site for cross-coupling reactions (e.g., Suzuki, Ullmann) to build larger conjugated systems. ambeed.commdpi.com |
| Butoxy Group | Enhances solubility for solution-based processing; influences solid-state packing and morphology. umich.edu |
| Benzonitrile Core | Acts as an electron-withdrawing component in donor-acceptor architectures; contributes to the electronic properties of the final material. mdpi.comnih.gov |
Ligand Design and Coordination Chemistry for Catalytic Systems
While there are no specific studies found on the use of this compound as a ligand in catalytic systems, its chemical structure offers potential for such applications. The nitrile group (C≡N) can coordinate to a metal center, making it a potential ligand for various transition metal catalysts. libretexts.orgncert.nic.in The design of ligands is crucial in homogeneous catalysis as they can tune the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.govrsc.org
Transition metal complexes with nitrogen-containing ligands, such as Schiff bases and pyridines, are widely used in a variety of catalytic reactions, including polymerization and asymmetric synthesis. nih.govsci-hub.se The nitrile functionality in this compound could coordinate to a metal, and the molecule could be further functionalized at the bromine position to create multidentate ligands, which often form more stable and selective catalysts. rsc.orgsioc-journal.cn
For instance, the bromine atom can be converted into other functional groups, such as phosphines or amines, through substitution reactions. This would allow for the synthesis of bidentate or pincer-type ligands incorporating the butoxybenzonitrile scaffold. Such ligands could be used to create novel transition metal complexes with unique catalytic properties for reactions like cross-coupling, hydrogenation, or oxidation. mdpi.com The butoxy group could also play a role by influencing the solubility of the resulting metal complex in the reaction medium.
Building Block in Polymer Synthesis and Macromolecular Architectures
The presence of a reactive bromine atom makes this compound a potential monomer for various polymerization reactions. ambeed.com Specifically, it could be used in step-growth polymerization methods like Suzuki or Stille coupling, where the bromine atom acts as a leaving group. nih.gov This approach is widely used to create conjugated polymers, which are of great interest for their electronic and optical properties. libretexts.orgbritannica.com
Furthermore, the nitrile group can be chemically transformed. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would yield bifunctional monomers that could participate in condensation polymerizations to form polyesters or polyamides, respectively.
Molecularly imprinted polymers (MIPs) are a class of materials designed to selectively recognize a target molecule. While research has been conducted on MIPs for other bromo-aromatic compounds like 4-Bromo-2,5-dimethoxyphenethylamine, no specific studies on this compound have been found. mdpi.com However, the unique combination of functional groups in this compound could make it a candidate for creating specific recognition sites in a polymer matrix.
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Type | Role of this compound | Resulting Polymer Type |
| Step-Growth Polymerization (e.g., Suzuki Coupling) | Monomer (utilizing the bromine atom) | Conjugated Polymers |
| Condensation Polymerization (after functional group transformation) | Modified Monomer (e.g., aminomethyl or carboxyl derivative) | Polyamides, Polyesters |
Components in Advanced Functional Materials (e.g., liquid crystals, sensors - excluding biosensors)
The application of this compound in advanced functional materials like liquid crystals and chemical sensors is plausible but not yet demonstrated in the available literature.
Liquid Crystals: The molecular shape and polarity of a compound are key determinants of its liquid crystalline properties. sciencescholar.usuobaghdad.edu.iq Molecules that exhibit liquid crystal phases are typically elongated (rod-like) and possess a rigid core with flexible terminal groups. uobaghdad.edu.iq this compound itself is unlikely to be a liquid crystal due to its relatively simple structure. However, it serves as a valuable precursor for more complex, mesogenic molecules. google.com The benzonitrile core provides rigidity, while the butoxy group acts as a flexible tail. The bromine atom allows for the extension of the molecular structure through coupling reactions, a common strategy in the synthesis of liquid crystals to create the necessary rod-like shape. researchgate.netuobabylon.edu.iq
Chemical Sensors: The development of chemical sensors often relies on materials that exhibit a change in their physical properties (e.g., optical or electrical) upon interaction with a specific analyte. nih.govrsc.orgmdpi.com While there is no direct evidence of this compound being used in sensors, its functional groups could be exploited for this purpose. The nitrile group and the aromatic ring can participate in various intermolecular interactions, and the molecule could be incorporated into a larger system, such as a polymer or a metal-organic framework, designed for sensing applications. For example, polymers containing specific functional groups can be used to detect volatile organic compounds.
Role in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. umich.edu The structure of this compound contains features that could facilitate its participation in supramolecular assemblies.
By modifying the molecule, for example, by introducing hydrogen bond donors, it would be possible to design systems that self-assemble into well-defined architectures like liquid crystals or gels. These self-assembled systems could have applications in areas such as molecular electronics or drug delivery.
Application in Analytical Chemistry Methodologies (e.g., as a reference standard)
In analytical chemistry, reference materials are crucial for method validation, calibration, and ensuring the quality and comparability of measurement results. european-accreditation.org A reference material should be a stable, pure substance with well-characterized properties.
This compound is listed as a chemical product by various suppliers, and it is plausible that it could be used as a reference standard in specific analytical methods. cymitquimica.combldpharm.com For instance, in the analysis of environmental samples or in the quality control of industrial chemical processes where this compound or its derivatives might be present, a certified reference material (CRM) of this compound would be necessary. reference-materials.ch A CRM would have a certified purity value, established through a rigorous characterization process, and would be traceable to SI units.
The development of analytical methods, for example using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), for the detection and quantification of impurities in pharmaceuticals or other materials often requires the synthesis and purification of potential impurities to serve as reference standards. nih.govresearchgate.netsielc.com In a synthetic process involving this compound, it could itself be an impurity or a precursor to an impurity, necessitating its availability as a well-characterized standard.
Future Research Directions and Emerging Paradigms for 4 Bromo 2 Butoxybenzonitrile
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of specialized organic molecules like 4-Bromo-2-butoxybenzonitrile are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing.
Future research will likely focus on adapting the synthesis of this compound and its subsequent transformations into continuous flow reactors. For related halogenated aromatic compounds, flow processing has already been shown to enable consistent production with high purity. The precise control of temperature, pressure, and reaction time in flow systems can minimize the formation of byproducts and improve yields, particularly in sensitive reactions like metal-catalyzed cross-couplings or nitrations.
Automated synthesis systems, which combine robotics with software to perform multi-step reactions, represent another promising frontier. sigmaaldrich.comsynplechem.com These platforms can accelerate the exploration of the chemical space around this compound by rapidly generating a library of derivatives. sigmaaldrich.com By integrating automated synthesizers with pre-packaged reagent cartridges for common reactions like Suzuki couplings, amide formations, or reductions, researchers can efficiently explore structure-activity relationships for new materials or biologically active compounds. sigmaaldrich.comsynplechem.com
Table 1: Potential Applications of Automated Synthesis for this compound Derivatization
| Reaction Type | Reagents/Cartridge | Potential Product Class |
| Suzuki Coupling | Aryl boronic acids | Biphenyls and substituted aromatics |
| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | Benzylamines |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-Aryl amines |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Aryl alkynes |
Exploration of Novel Catalytic Systems for its Transformations
The reactivity of this compound is dominated by the bromo and nitrile functional groups, making it an ideal substrate for a variety of catalytic transformations. While classical methods are established, future research is geared towards discovering and implementing more efficient, selective, and sustainable catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard for functionalizing the aryl-bromide bond and will continue to be essential. google.com Future work may explore novel palladium catalysts with advanced ligands that offer higher turnover numbers and operate under milder conditions. google.com For related compounds like 4-bromo-2-chlorobenzonitrile, the bromo group's higher reactivity enables selective substitution, a strategy directly applicable to this compound. google.com
Beyond palladium, emerging catalytic systems offer new synthetic routes. A groundbreaking area of research involves the use of visible-light photocatalysis. For instance, redox-innocent scandium(III) triflate has recently been demonstrated as a sole catalyst for the direct cyanation of aromatic rings under visible light, presenting a novel method for synthesizing or modifying benzonitriles. researchgate.net Applying such photocatalytic systems to transform this compound could unlock new reaction pathways that are not accessible through traditional thermal methods. researchgate.net
Biocatalysis also presents a sustainable alternative. Enzymes like laccases have been used in the synthesis of substituted naphthoquinones and could be explored for selective oxidation or coupling reactions involving this compound derivatives in environmentally benign aqueous media. researchgate.net
Advanced Materials Development with Enhanced Properties
The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. Its aromatic core, nitrile group (an electron-withdrawing group), and butoxy chain can be tailored to create materials with specific optical, electronic, or recognition properties.
One of the most promising areas is in the field of nonlinear optics (NLO). Research has already demonstrated that 4-butoxybenzonitrile (B1266648) can act as a ligand in ruthenium(II) complexes, which are studied for their potential NLO properties. researchgate.net The interaction between the metal center and the π-system of the benzonitrile (B105546) ligand is crucial for achieving a high second-order optical nonlinearity (hyperpolarizability). researchgate.net Future work could involve synthesizing a range of organometallic complexes incorporating this compound to tune these NLO properties for applications in optical communications and data storage.
Furthermore, the structure of this compound is suitable for creating molecularly imprinted polymers (MIPs). This technique has been successfully used to create polymers with selective recognition sites for the related compound 4-Bromo-2,5-dimethoxyphenethylamine. mdpi.com By using this compound as a template molecule, it is conceivable to develop MIPs that can selectively bind and detect it, which could be applied in sensor technology or for selective separation processes. mdpi.com The compound could also serve as a monomer or a key intermediate for polymers used in electronic materials, such as organic light-emitting diodes (OLEDs). bldpharm.com
Theoretical Predictions Guiding Experimental Design
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work and saving significant resources. barc.gov.in For a molecule like this compound, theoretical predictions can provide deep insights into its reactivity, electronic structure, and potential applications.
Density Functional Theory (DFT) calculations can be employed to model the electronic properties of the molecule. For example, DFT can predict the effects of the bromo, butoxy, and nitrile substituents on the electron distribution of the benzene (B151609) ring, which in turn governs its reactivity in electrophilic and nucleophilic substitution reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for reaction and the molecule's potential as an electron donor or acceptor in charge-transfer complexes relevant to materials science.
Molecular mechanics and molecular dynamics (MD) simulations can predict the conformational behavior of the flexible butoxy chain and how the molecule might interact with other molecules, such as in a crystal lattice, in a polymer matrix, or at the active site of an enzyme. researchgate.net These simulations are crucial for designing materials with specific packing arrangements or for predicting the binding affinity of derivatives in a drug discovery context. barc.gov.inresearchgate.net By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted properties.
Table 2: Application of Theoretical Methods to this compound Research
| Theoretical Method | Predicted Property / Application | Relevance to Experimental Design |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, HOMO-LUMO gap, IR/NMR spectra | Guides synthesis strategy, predicts reactivity in coupling reactions, aids in product characterization. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, binding affinity | Informs design of polymers and crystals, predicts behavior in solution or biological environments. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or biological activity | Accelerates lead optimization in materials or medicinal chemistry by prioritizing synthesis. |
| Frontier Molecular Orbital (FMO) Theory | Reactivity in nucleophilic/electrophilic substitutions | Predicts regioselectivity in functionalization reactions. |
Environmental Fate and Sustainable Chemical Transformations in Academic Contexts
In parallel, a major focus in academic research is the development of sustainable chemical transformations. This involves using greener solvents, reducing waste, and employing catalytic processes that operate under mild conditions. researchgate.netroutledge.com For the synthesis and transformation of compounds like this compound, this could involve:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. It has been used for synthesizing polymers and other organic molecules. mdpi.com
Use of Greener Reagents: Research into replacing hazardous reagents is ongoing. For example, the use of bromotrichloromethane (B165885) (BrCCl₃) has been proposed as a more environmentally acceptable replacement for carbon tetrachloride (CCl₄) in the synthesis of benzonitriles from benzamides. researchgate.net
Biocatalysis: As mentioned previously, employing enzymes in aqueous solutions can circumvent the need for organic solvents and often provides high selectivity, representing a key strategy in green chemistry. researchgate.net
By focusing on these sustainable practices, the academic community can develop synthetic routes to this compound and its derivatives that are not only efficient but also environmentally responsible.
Q & A
Q. Q1. What spectroscopic techniques are most suitable for characterizing 4-Bromo-2-butoxybenzonitrile, and how should data be interpreted?
Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify substituent positions. For example, the bromine atom at position 4 and butoxy group at position 2 will split signals predictably. Compare chemical shifts with analogous bromobenzonitrile derivatives (e.g., 4-Bromobenzonitrile δ ~7.5 ppm for aromatic protons) .
- Infrared (IR) Spectroscopy : Confirm nitrile (C≡N) stretching at ~2220–2240 cm. The butoxy group’s C-O-C stretch appears at ~1100–1250 cm.
- Mass Spectrometry (MS) : Monitor molecular ion peaks (M) at m/z ~251 (based on molecular weight) and fragmentation patterns (e.g., loss of Br or butoxy groups).
Q. Q2. How can synthetic routes for this compound be optimized to minimize byproducts?
Answer :
- Stepwise Functionalization : Start with 2-hydroxybenzonitrile. Protect the hydroxyl group, brominate at position 4 using Br or NBS (N-bromosuccinimide), then alkylate with 1-bromobutane under basic conditions (e.g., KCO/DMF). Monitor reaction progress via TLC or HPLC .
- Catalytic Efficiency : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60–80°C) to enhance yield. For example, DMF may improve solubility of intermediates .
Advanced Research Questions
Q. Q3. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is recommended?
Answer :
- Functional Selection : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to model electron density and frontier molecular orbitals (HOMO/LUMO). The Colle-Salvetti correlation-energy formula (adapted into DFT frameworks) is validated for nitrile-containing systems .
- Applications : Calculate dipole moments (to assess polarity) and electrostatic potential maps (to identify reactive sites). For example, bromine’s electron-withdrawing effect lowers HOMO energy, influencing nucleophilic attack susceptibility .
Q. Q4. What crystallographic methods resolve structural ambiguities in this compound derivatives?
Answer :
- Software Tools : Refine crystal structures using SHELXL (for least-squares optimization) and visualize with WinGX or ORTEP-3. These tools handle heavy atoms (Br) and anisotropic displacement parameters .
- Data Contradictions : If unit cell parameters conflict with literature (e.g., due to polymorphism), perform Rietveld refinement and compare with Cambridge Structural Database entries for bromobenzonitrile analogs .
Q. Q5. How should researchers address discrepancies in thermodynamic data (e.g., melting points) for this compound?
Answer :
- Methodological Triangulation :
- DSC Analysis : Use differential scanning calorimetry to measure melting points under controlled heating rates (e.g., 5°C/min).
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-Bromo-2-chlorobenzonitrile, mp 67–68°C ).
- Purity Checks : Perform elemental analysis (C, H, N) and HPLC purity assessments (>98% purity reduces variability) .
Q. Q6. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
Answer :
- Hazard Mitigation :
- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation (R-phrases: 20/21/22 ).
- Neutralize waste with NaHCO before disposal (avoids brominated byproducts).
- Emergency Procedures : Follow OSHA guidelines for corrosive substances: rinse skin/eyes immediately (P305+P351+P338 ).
Q. Q7. How can researchers validate synthetic intermediates using chromatographic and spectroscopic cross-validation?
Answer :
- HPLC-MS Coupling : Combine retention time data (HPLC) with molecular ion confirmation (MS) for intermediates like 2-butoxybenzonitrile.
- 2D NMR : Use HSQC to correlate proton and carbon signals, resolving overlapping peaks in crowded aromatic regions .
Data Contradiction & Methodological Rigor
Q. Q8. How should conflicting reactivity data (e.g., nitrile stability under acidic conditions) be resolved?
Answer :
- Controlled Experiments :
- Vary reaction pH (e.g., 1–5 M HCl) and monitor nitrile degradation via IR.
- Compare with literature on electron-deficient benzonitriles (bromine’s meta-directing effect may stabilize the nitrile group ).
- Computational Validation : Use DFT to calculate bond dissociation energies (BDEs) for C≡N under protonation .
Q. Q9. What statistical methods ensure reproducibility in kinetic studies of this compound reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
